Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Description

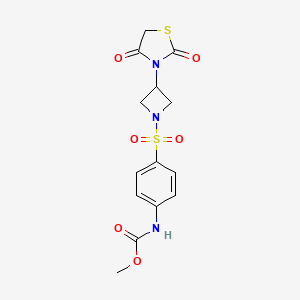

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a structurally complex carbamate derivative characterized by a unique combination of functional groups:

- A thiazolidinedione (2,4-dioxothiazolidin-3-yl) moiety, known for its role in modulating peroxisome proliferator-activated receptors (PPARs) in antidiabetic drugs .

- An azetidine ring, a four-membered nitrogen-containing heterocycle, which enhances conformational rigidity and binding affinity.

- A sulfonylphenyl group, which may confer sulfonamide-like enzyme inhibitory properties.

- A methyl carbamate group, common in agrochemicals and pharmaceuticals for stability and bioavailability.

Properties

IUPAC Name |

methyl N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6S2/c1-23-13(19)15-9-2-4-11(5-3-9)25(21,22)16-6-10(7-16)17-12(18)8-24-14(17)20/h2-5,10H,6-8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZITWUDSJBVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable amino acid derivative with a carbonyl compound under acidic conditions to form the thiazolidine ring.

Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing thiazolidinone rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. One study reported that certain thiazolidinone derivatives demonstrated antibacterial activity surpassing that of conventional antibiotics like ampicillin and streptomycin by 10-50 fold against specific bacterial strains, including Enterobacter cloacae and Escherichia coli .

Antioxidant Activity

Thiazolidinone derivatives have also been recognized for their antioxidant properties. A review highlighted that modifications in the thiazolidinone structure could enhance antioxidant activity, making these compounds promising candidates for preventing oxidative stress-related diseases . For example, specific substitutions at various positions on the thiazolidinone ring have been shown to significantly increase their capacity to inhibit lipid peroxidation .

Anticancer Potential

The anticancer properties of thiazolidinones are particularly noteworthy. Several studies have focused on their efficacy against various cancer cell lines, including breast cancer. For instance, a synthesized series of thiazolidinone derivatives was tested against human breast cancer cells (MCF-7 and MDA-MB-231), revealing promising cytotoxic activities with IC50 values indicating effective inhibition of cancer cell proliferation . Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

Thiazolidinones have also been explored for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases . Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Synthesis and Derivatives

The synthesis of methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate typically involves multi-step synthetic pathways that allow for the introduction of various functional groups which can enhance biological activity. The process may include:

- Formation of Thiazolidinone Ring : Utilizing starting materials such as 2,4-dioxothiazolidine to create the core structure.

- Substitution Reactions : Introducing sulfonyl and carbamate groups through nucleophilic substitution reactions.

- Purification : Employing techniques like recrystallization or chromatography to isolate pure compounds.

Case Study 1: Antibacterial Activity

A recent study evaluated a series of thiazolidinone derivatives for their antibacterial properties against a panel of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focused on anticancer activity, a group of thiazolidinone derivatives was synthesized and tested against breast cancer cell lines. The most active compound demonstrated an IC50 value of 1.003 µM against MCF-7 cells, indicating strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carbamate Derivatives with Aryl Substituents

a) Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)

- Structure : Simplistic carbamate with a hydroxylphenyl group.

- Properties: Lower molecular weight and polarity compared to the target compound.

b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i, 5a–i, 6a–i)

- Structure : Chlorophenyl carbamates with alkyl chains.

- Properties : Lipophilicity (log k) determined via HPLC ranges from 1.2–3.8, influenced by chloro substituents .

- Comparison : The target compound’s thiazolidinedione and sulfonyl groups likely increase polarity, reducing log k compared to chlorinated analogs. This difference may affect membrane permeability and bioavailability.

c) Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate)

- Structure: Sulfonylphenyl carbamate with an amino group.

- Use : Herbicide targeting folate biosynthesis in plants .

- Comparison : Both compounds share a sulfonylphenyl-carbamate backbone. However, the target’s azetidine-thiazolidinedione system may shift activity from plant enzymes to mammalian targets (e.g., PPARγ).

Thiazolidinedione-Containing Compounds

a) Rosiglitazone

- Structure : Thiazolidinedione linked to a pyridine moiety.

- Use : PPARγ agonist for type 2 diabetes.

- Comparison : The target compound’s azetidine-sulfonyl group may alter receptor binding kinetics compared to rosiglitazone’s pyridine tail.

Agricultural Carbamates

a) Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

- Structure : Isopropyl carbamate with a chlorophenyl group.

- Use : Plant growth regulator and sprout inhibitor .

- Comparison : The target compound lacks the lipophilic chlorophenyl group, suggesting divergent applications (pharmaceutical vs. agricultural).

b) Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)

Physicochemical and Pharmacological Properties

Table 1: Key Comparative Data

Research Findings and Implications

- Structural Insights: The azetidine-thiazolidinedione combination is rare in carbamates, suggesting novel mechanisms of action. The sulfonyl group may enhance solubility compared to purely aromatic carbamates .

- Therapeutic Potential: Thiazolidinediones are established in diabetes therapy, but the target compound’s unique structure could expand applications to inflammatory diseases or cancer .

- Safety Profile : Unlike agricultural carbamates (e.g., chlorpropham), the absence of halogens may reduce toxicity risks .

Biological Activity

Methyl (4-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate, with the CAS number 1795477-03-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

- Molecular Formula :

- Molecular Weight : 385.4 g/mol

- Structure : The compound features a thiazolidine ring, an azetidine moiety, and a phenyl sulfonamide group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and thiazolidine rings. Specific synthetic routes often utilize reagents such as Lewis acids to promote cyclization reactions .

Antitumor Activity

Research indicates that derivatives of thiazolidinones, similar to this compound, exhibit significant antitumor effects. For instance, studies have shown that thiazolidinone derivatives can reduce cell viability in glioblastoma multiforme cell lines .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 9b | U87MG | 5 µM |

| 9e | U251 | 10 µM |

| 10e | A172 | 8 µM |

This table summarizes the cytotoxic effects of various thiazolidinone derivatives against glioma cells. The reported IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, compounds like this compound have been evaluated for antimicrobial activity. A study demonstrated that certain thiazolidine derivatives showed broad-spectrum antimicrobial effects against various bacterial strains .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 26 | E. coli | 12 µg/mL |

| 33 | S. aureus | 8 µg/mL |

| 39 | P. aeruginosa | 16 µg/mL |

These findings suggest that modifications in the structure of thiazolidines can enhance their efficacy against microbial pathogens.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : The generation of ROS may contribute to the cytotoxic effects observed in tumor and microbial cells.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on Antitumor Effects : A recent study evaluated a series of thiazolidinone derivatives for their ability to induce apoptosis in cancer cells through ROS-mediated pathways .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of modified thiazolidines against resistant bacterial strains, demonstrating significant efficacy compared to standard antibiotics .

Q & A

Advanced Research Question

- PhysChem Predictions : Use tools like ACD/Labs Percepta (as in ) to estimate logP, solubility, and metabolic stability .

- Docking Studies : Model the thiazolidine-dione moiety’s interaction with target proteins (e.g., PPAR-γ) using AutoDock Vina. Validate with SAR data from analogs in ’s sulfonamide-azetidine derivatives .

What factors influence the hydrolytic stability of the carbamate group?

Basic Research Question

- pH Sensitivity : Carbamates degrade rapidly under alkaline conditions. Conduct stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC () .

- Steric Effects : The bulky azetidine-sulfonyl group may enhance stability by hindering nucleophilic attack. Compare half-life with simpler carbamates (e.g., ’s methyl carbamates) .

How do structural modifications to the azetidine or thiazolidine rings affect biological activity?

Advanced Research Question

- Azetidine Expansion : Replace azetidine with pyrrolidine to assess conformational flexibility. Use ’s synthetic routes for analogous heterocycles .

- Thiazolidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazolidine ring, mimicking ’s trifluoromethylbenzaldehyde derivatives .

- Activity Assays : Test modified compounds in enzymatic assays (e.g., HDAC inhibition) and compare IC₅₀ values.

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

- Solvent Selection : Transition from THF (small-scale) to safer solvents like ethyl acetate for large-scale reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures, as in ) .

- Yield Optimization : Use Design of Experiments (DoE) to optimize molar ratios and catalyst loading (e.g., triethylamine in sulfonylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.